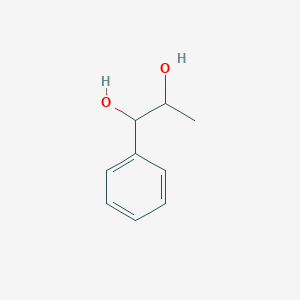

1-Phenylpropane-1,2-diol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQZXSHFWDHNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883760 | |

| Record name | 1,2-Propanediol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855-09-0 | |

| Record name | 1-Phenyl-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydroxy-1-phenylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of 1-Phenylpropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpropane-1,2-diol, a vicinal diol, is a significant organic compound with applications in the pharmaceutical and cosmetic industries.[1][2] Its structure, featuring a phenyl group attached to a propane (B168953) backbone with two adjacent hydroxyl groups, gives rise to stereoisomerism, which plays a crucial role in its biological activity and chemical reactivity.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Stereoisomerism

This compound possesses two chiral centers at the C1 and C2 positions of the propane chain, resulting in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers exist as two pairs of enantiomers (erythro and threo diastereomers), each potentially exhibiting distinct biological activities.[4] The specific arrangement of the hydroxyl and phenyl groups influences its chemical reactivity and is a key consideration in its application, particularly in asymmetric synthesis where it serves as a valuable chiral building block.[3][5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various fields.

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₁₂O₂ | - | [1][2] |

| Molecular Weight | 152.19 | g/mol | [1][2] |

| Appearance | Colorless to pale yellow viscous liquid | - | [1] |

| Melting Point | 61.05 (for (1R,2S)-isomer) | °C | [5] |

| Boiling Point | 294.6 | °C at 760 mmHg | [3] |

| Density | 1.128 | g/cm³ | [3] |

| Solubility | Moderately soluble in water; more soluble in organic solvents like alcohols and ethers. | - | [1] |

| logP (Octanol/Water Partition Coefficient) | 1.101 | - | [6] |

| Refractive Index | 1.557 | - | [3] |

| Flash Point | 144 | °C | [3] |

Experimental Protocols

Stereoselective Enzymatic Synthesis

A two-step biocatalytic approach has been developed for the synthesis of all four stereoisomers of this compound with high stereoselectivity.[1][7] This method utilizes a combination of a lyase and an alcohol dehydrogenase.[1]

Methodology:

-

Carboligation: Benzaldehyde and acetaldehyde are reacted in the presence of a lyase (e.g., benzaldehyde lyase (BAL) or a variant of benzoylformate decarboxylase like BFDL461A) to produce either (R)- or (S)-2-hydroxypropiophenone (HPP), depending on the enzyme used.[5][7] The reaction is typically carried out in a microaqueous system using an organic solvent like methyl tert-butyl ether (MTBE) and a buffer (e.g., 1 M triethanolamine (B1662121) (TEA) buffer, pH 10).[7]

-

Oxidoreduction: The resulting HPP is then reduced using an alcohol dehydrogenase (ADH), such as one from Rhodococcus ruber (RADH) or Lactobacillus brevis (LbADH), to yield the desired stereoisomer of this compound.[7] A cosubstrate like 1,5-pentanediol (B104693) can be used for cofactor regeneration.[7]

-

Purification: The final product can be purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

This enzymatic approach allows for the production of specific stereoisomers with high purity and yield.[7]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.[3]

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenylpropane-1,2-diol

Introduction

1-Phenylpropane-1,2-diol (C₉H₁₂O₂) is a vicinal diol, an organic compound featuring a phenyl group and two hydroxyl groups on adjacent carbon atoms. Its structure, possessing two chiral centers, gives rise to four possible stereoisomers. This chirality is of paramount importance, making this compound a valuable chiral building block and key intermediate in asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its stereoisomers are precursors to bioactive molecules, including ephedrine-related compounds, where specific stereochemistry is critical for therapeutic efficacy.[1][2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and logical workflows relevant to its application in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that values such as melting and boiling points can vary between different stereoisomers and as reported by different sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [1][4][5] |

| Molecular Weight | 152.19 g/mol | [1][6][7] |

| CAS Number | 1855-09-0 (for the racemate); 40421-52-1 (for the (1R,2S)-erythro isomer) | [1][4][7] |

| Appearance | Colorless to pale yellow viscous liquid or solid, depending on isomer and purity. | [8][9] |

| Melting Point | 61.05 °C (for (1R,2S)-isomer) | [1] |

| Boiling Point | ~258 - 295 °C at 760 mmHg | [1][4] |

| Density | ~1.128 g/cm³ | [4][10] |

| Flash Point | 144 °C | [4] |

| Vapor Pressure | 0.000728 mmHg at 25 °C | [4] |

| Solubility | Moderately soluble in water; more soluble in organic solvents like alcohols and ethers. | [8] |

| pKa | 14.09 ± 0.20 (Predicted) | [5] |

| LogP (Octanol/Water) | 1.101 (Calculated) | [6] |

| Refractive Index | 1.557 | [4] |

| Topological Polar Surface Area | 40.5 Ų | [5][7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research.

Synthesis Methodologies

Both chemical and enzymatic routes are employed for the synthesis of this compound. Enzymatic methods are particularly valuable for producing specific stereoisomers with high enantiomeric purity.[11]

1. Chemical Synthesis: Reduction of 1-Phenyl-1,2-propanedione (B147261)

A common chemical route involves the reduction of the corresponding dione, 1-phenyl-1,2-propanedione.[12]

-

Objective: To synthesize this compound via chemical reduction.

-

Materials: 1-Phenyl-1,2-propanedione, sodium borohydride (B1222165) (NaBH₄), ethanol (B145695), diethyl ether, saturated ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.

-

Protocol:

-

Dissolve 1-phenyl-1,2-propanedione in ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath under an inert atmosphere.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Monitor the reaction for 1 hour by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product using column chromatography on silica (B1680970) gel.

-

2. Enzymatic Synthesis of Stereoisomers

A stereoselective two-step enzymatic cascade allows for the synthesis of all four stereoisomers from inexpensive starting materials.[11][13]

-

Objective: To synthesize specific stereoisomers of this compound using a lyase and an alcohol dehydrogenase.

-

Step 1: Carboligation

-

An appropriate carboligase (e.g., benzaldehyde (B42025) lyase or benzoylformate decarboxylase) is used to catalyze the condensation of benzaldehyde and acetaldehyde.

-

This reaction produces a specific stereoisomer of the α-hydroxy ketone intermediate, (R)- or (S)-2-hydroxy-1-phenyl-1-propanone. The choice of enzyme dictates the stereochemistry of the product.

-

-

Step 2: Stereoselective Reduction

-

The resulting α-hydroxy ketone is then reduced using a stereoselective alcohol dehydrogenase (ADH).

-

By selecting an appropriate ADH that reduces the ketone from a specific face, one of the two possible diastereomers of the final this compound is produced.

-

By combining one of two carboligases with one of two stereocomplementary ADHs, all four stereoisomers of the diol can be synthesized with high purity.[11][13]

-

Caption: Enzymatic synthesis workflow for producing all four stereoisomers of PPD.

Analytical and Characterization Protocols

Confirming the identity, purity, and properties of synthesized this compound requires a suite of analytical techniques.[14]

1. Gas Chromatography (GC)

GC is used to assess the purity of the compound and can be used for quantitative analysis.

-

Objective: To determine the retention time and purity of this compound.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Exemplary Protocol (based on NIST data): [15]

-

Column: HP-5MS capillary column (30 m length, 0.25 mm diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Temperature Program: Initial temperature of 60 °C held for 1 minute, followed by a ramp to a final temperature suitable for eluting the compound.

-

Injection: A dilute solution of the sample in a suitable solvent (e.g., ethyl acetate) is injected into the GC inlet.

-

Analysis: The retention time of the resulting peak is recorded and the peak area is used to determine purity relative to other components.

-

2. Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation and confirmation.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule. The splitting patterns, chemical shifts, and integration of peaks in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provide definitive structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. Absorptions corresponding to C-O stretching and aromatic C-H and C=C bonds will also be present.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) confirms the molecular weight of 152.19 g/mol .

Caption: Workflow for the physicochemical characterization of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in organic synthesis.

-

Pharmaceutical Intermediate: Its unique chiral structure makes it a valuable precursor for synthesizing a variety of pharmaceutical compounds.[14] It is a known building block for nor(pseudo)ephedrine and related alkaloids, which have applications as stimulants, decongestants, and appetite suppressants.[2][3]

-

Cosmetics: Due to the presence of hydroxyl groups, it has moisturizing properties, making it suitable for inclusion in skincare and other cosmetic formulations.[8][14]

-

Biological Activity: Research has indicated that this compound may possess antioxidant and antimicrobial properties, suggesting potential applications as a preservative or active ingredient.[8][14] Its interaction with enzymes like alcohol dehydrogenase is also a subject of study in biotransformations.[14]

This compound is a compound of significant interest due to its chiral nature and its role as a synthetic intermediate. A thorough understanding of its physicochemical properties, underpinned by robust synthesis and characterization protocols, is essential for its effective use in pharmaceutical development, chemical synthesis, and other research applications. The continued development of stereoselective enzymatic syntheses further enhances its utility, providing access to enantiomerically pure forms required for the creation of advanced, targeted therapeutics.

References

- 1. (1R,2S)-1-Phenylpropane-1,2-diol | 40421-52-1 | QBA42152 [biosynth.com]

- 2. This compound | 1855-09-0 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS#:1855-09-0 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. This compound (CAS 1855-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. (1R,2S)-1-Phenylpropane-1,2-diol | C9H12O2 | CID 9964150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]

- 10. CAS # 1855-09-0, this compound: more information. [ww.chemblink.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Buy this compound | 1855-09-0 [smolecule.com]

- 15. 1,2-Propanediol, 1-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to 1-Phenylpropane-1,2-diol (CAS: 1855-09-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-phenylpropane-1,2-diol (CAS number 1855-09-0), a versatile vicinal diol with significant applications in the pharmaceutical, cosmetic, and fine chemical industries. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. Particular emphasis is placed on enzymatic synthesis routes that offer high stereoselectivity, a crucial aspect for its use as a chiral building block. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₉H₁₂O₂. It possesses a phenyl group attached to a propane (B168953) backbone with two adjacent hydroxyl groups, making it a vicinal diol.[1][2] The presence of two chiral centers at the C1 and C2 positions of the propane chain results in the existence of four possible stereoisomers.[1] This stereochemistry is a critical determinant of its biological activity and chemical reactivity.[2] The compound is described as a colorless to pale yellow liquid with a sweet, floral odor.[3] It is soluble in organic solvents and has limited solubility in water.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₁₂O₂ | - | [1][2] |

| Molecular Weight | 152.19 | g/mol | [1][2] |

| CAS Number | 1855-09-0 | - | [2] |

| Appearance | Colorless to pale yellow liquid | - | [3] |

| Odor | Sweet, floral | - | [3] |

| Melting Point (Tfus) | 309.25 | K | |

| Boiling Point (Tboil) | 615.48 | K | [4] |

| Critical Temperature (Tc) | 806.73 | K | [4] |

| Critical Pressure (Pc) | 4156.97 | kPa | [4] |

| Enthalpy of Fusion (ΔfusH°) | 14.24 | kJ/mol | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 70.49 | kJ/mol | [4] |

| LogP (Octanol/Water Partition Coefficient) | 1.101 | - | [4] |

| Water Solubility (log10WS) | -1.79 | mol/l | [4] |

| pKa | 14.09 ± 0.20 | - |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes. Enzymatic methods are particularly valuable for producing specific stereoisomers with high purity.

Enzymatic Synthesis of All Four Stereoisomers

A highly stereoselective two-step enzymatic cascade has been developed to synthesize all four stereoisomers of this compound starting from benzaldehyde (B42025) and acetaldehyde.[1][5] This method utilizes a combination of a lyase and an alcohol dehydrogenase.[1][5]

Experimental Protocol: Two-Step Enzymatic Synthesis

Step 1: Carboligation

-

Catalyst: A stereocomplementary carboligase (e.g., benzaldehyde lyase (BAL) or a variant of benzoylformate decarboxylase (BFD)).

-

Substrates: Benzaldehyde and acetaldehyde.

-

Reaction Conditions: The reaction is typically carried out in a micro-aqueous organic solvent system (e.g., methyl tert-butyl ether - MTBE) to enhance the solubility of hydrophobic substrates.[6] A buffer (e.g., 1 M TEA buffer, pH 10) is added to maintain the optimal pH for the enzyme.[7]

-

Procedure: Lyophilized whole cells containing the carboligase are suspended in the reaction medium containing benzaldehyde. Acetaldehyde is then added. The reaction is incubated at a controlled temperature (e.g., 30 °C) with stirring.[7]

-

Outcome: This step produces an α-hydroxy ketone intermediate (2-hydroxy-1-phenyl-1-propanone) with a specific stereochemistry depending on the chosen carboligase.

Step 2: Oxidoreduction

-

Catalyst: A stereocomplementary alcohol dehydrogenase (ADH) (e.g., ADH from Lactobacillus brevis (LbADH) or Rhodococcus species (RADH)).

-

Substrate: The α-hydroxy ketone produced in Step 1.

-

Cofactor Regeneration: This step requires a nicotinamide (B372718) cofactor (e.g., NAD(P)H). A cosubstrate such as isopropanol (B130326) or 1,5-pentanediol (B104693) is often used for in-situ cofactor regeneration.[7]

-

Procedure: After the carboligation step, the supernatant containing the α-hydroxy ketone is transferred to a new vessel containing lyophilized whole cells with the desired ADH. The cosubstrate for cofactor regeneration is added, and the reaction is incubated.

-

Purification: The final product, a specific stereoisomer of this compound, can be purified from the reaction mixture using standard techniques such as extraction and chromatography.

Chemical Synthesis from Propiophenone (B1677668)

A chemical synthesis route starting from propiophenone can also be employed. This multi-step process involves bromination, reaction with sodium methoxide, and subsequent reduction.

Experimental Protocol: Chemical Synthesis

-

Bromination of Propiophenone: Propiophenone is reacted with bromine in the presence of anhydrous aluminum chloride in a solvent like ether. The reaction is maintained at a gentle reflux. After the addition of bromine is complete, the mixture is heated to reflux overnight. The solvent is then removed under vacuum to yield a crude oil.

-

Reaction with Sodium Methoxide: The resulting oil is slowly added to a solution of sodium in methanol (B129727) while maintaining a low temperature (below 20 °C).

-

Acidification and Extraction: Concentrated hydrochloric acid is added, and the mixture is stirred. The product is then partitioned between an organic solvent (e.g., chloroform) and water. The organic phase is separated, and the aqueous phase is extracted multiple times with the organic solvent.

-

Purification: The combined organic extracts are dried over a drying agent like sodium sulfate (B86663) and the solvent is evaporated. The final product, 1-phenylpropane-1,2-dione, can be purified by fractional distillation under vacuum.

-

Reduction to Diol: The resulting 1-phenylpropane-1,2-dione can be reduced to this compound using a reducing agent such as sodium borohydride (B1222165) in a solvent like ethanol.[8]

Analytical Methods and Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.[2]

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Observations/Data |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H and ¹³C NMR spectra provide information on the chemical environment of protons and carbons.[2] For example, ¹H NMR of a related diol showed characteristic peaks for hydroxyl and aliphatic protons.[6] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) groups (broad peak around 3300-3600 cm⁻¹) and the aromatic C-H and C=C bonds.[2] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electron ionization mass spectrometry (EI-MS) can be used to confirm the molecular weight (152.19 g/mol ).[4] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of components in a mixture, and quantification. | A validated GC-MS method can be used for the simultaneous determination of propanediols after derivatization.[9] |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Reverse-phase HPLC with UV detection is a common method for the analysis of related compounds.[10] |

Biological Activities and Potential Applications

This compound and its derivatives have garnered interest for their biological activities and applications in various industries.

Antioxidant and Antimicrobial Properties

Some studies suggest that this compound exhibits antioxidant and antimicrobial properties.[1][2] As a phenolic compound, its antioxidant activity is likely attributed to its ability to scavenge free radicals.[1] The mechanism of action for phenolic antioxidants generally involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.[11]

Pharmaceutical and Cosmetic Applications

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its unique structure makes it a useful building block for creating more complex molecules with therapeutic potential. In the cosmetics industry, its moisturizing properties make it a suitable ingredient in skincare formulations.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[12] Standard personal protective equipment, including safety goggles and gloves, should be worn to avoid contact with skin and eyes.[12] In case of inhalation, move the individual to fresh air.[12] If skin or eye contact occurs, rinse the affected area with plenty of water.[12] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest due to its versatile applications and stereochemical complexity. The development of efficient and highly selective enzymatic synthesis methods has opened new avenues for the production of its specific stereoisomers, which are crucial for pharmaceutical applications. This technical guide provides a solid foundation of its properties, synthesis, and potential uses for researchers and professionals in the field. Further research into its specific biological mechanisms of action and the development of even more efficient and sustainable production methods will continue to expand its utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 1855-09-0 [smolecule.com]

- 3. prepchem.com [prepchem.com]

- 4. dl-Erythro-1-phenyl-1,2-propanediol [webbook.nist.gov]

- 5. 1,2-Propanediol, 1-phenyl- | C9H12O2 | CID 15825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (CAS 1855-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Stereoisomers of 1-Phenylpropane-1,2-diol: Properties, Synthesis, and Separation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the four stereoisomers of 1-phenylpropane-1,2-diol, a versatile chiral building block with significant applications in the pharmaceutical industry. The document details their distinct physicochemical properties, outlines advanced methodologies for their stereoselective synthesis and separation, and explores their role as precursors in the synthesis of pharmacologically active compounds.

Introduction to Stereoisomers of this compound

This compound possesses two chiral centers, giving rise to four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of the hydroxyl groups and the phenyl group defines their classification into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers). The erythro diastereomers are (1R,2S) and (1S,2R), while the threo diastereomers are (1R,2R) and (1S,2S). The specific stereochemistry of these diols is crucial as it dictates their biological activity and suitability as intermediates in the synthesis of chiral drugs.[1][2] This compound is a valuable precursor in the synthesis of various pharmaceutical compounds, including nor(pseudo)ephedrine and its derivatives.[3]

Physicochemical Properties

The distinct spatial arrangement of each stereoisomer results in unique physicochemical properties. While comprehensive data for all four isomers is not uniformly available, the following tables summarize the known quantitative data.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol [4] |

| Boiling Point (racemic) | 294.6 °C at 760 mmHg[5] |

| Density (racemic) | 1.128 g/cm³[5] |

| Flash Point (racemic) | 144 °C[5] |

| LogP | 1.10080[5] |

| PSA | 40.46 Ų[4] |

Table 2: Physicochemical Properties of Individual Stereoisomers

| Stereoisomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Specific Rotation (°) |

| (1R,2R) | 40421-51-0 | - | - | - |

| (1S,2S) | - | - | - | - |

| (1R,2S) | 40421-52-1 | 61.05[6] | 258.22[6] | - |

| (1S,2R) | 40560-98-3 | - | - | - |

Experimental Protocols

Stereoselective Synthesis: A Two-Step Biocatalytic Cascade

The synthesis of all four stereoisomers of this compound can be achieved with high stereoselectivity using a modular two-step enzymatic cascade.[7][8][9] This method utilizes a carboligase in the first step to create the carbon-carbon bond and establish the stereochemistry at one chiral center, followed by a stereoselective reduction of the resulting α-hydroxy ketone by an alcohol dehydrogenase to set the second chiral center.

Logical Workflow for Stereoselective Synthesis

Caption: Modular biocatalytic synthesis of this compound stereoisomers.

Detailed Methodology:

-

Carboligation Reaction:

-

Enzyme Selection: Benzaldehyde lyase (BAL) or a variant like BFDL461A is used to catalyze the condensation of benzaldehyde and acetaldehyde. The choice of enzyme determines the chirality of the resulting α-hydroxy ketone intermediate, (R)-2-hydroxy-1-phenylpropan-1-one or (S)-2-hydroxy-1-phenylpropan-1-one.[8][9]

-

Reaction Conditions: The reaction is typically carried out in a microaqueous organic solvent system (e.g., methyl tert-butyl ether - MTBE) to enhance the solubility of the hydrophobic substrates.[9] A buffer (e.g., triethanolamine (B1662121) - TEA) is used to maintain the optimal pH for enzyme activity.

-

Procedure:

-

Prepare a suspension of lyophilized whole cells expressing the chosen carboligase in the selected organic solvent.

-

Add the buffer solution.

-

Introduce benzaldehyde and acetaldehyde to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

-

Oxidoreduction Reaction:

-

Enzyme Selection: An alcohol dehydrogenase (ADH), such as one from Rhodococcus sp. (RADH) or Lactobacillus brevis (LbADH), is used for the stereoselective reduction of the α-hydroxy ketone. The selection of the ADH determines the final diastereomer (erythro or threo).[8][9]

-

Cofactor Regeneration: This reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH). A cosubstrate, such as 2-propanol or 1,5-pentanediol, is added for in-situ cofactor regeneration.[9]

-

Procedure:

-

To the reaction mixture from the carboligation step, add lyophilized whole cells expressing the chosen ADH.

-

Introduce the cosubstrate for cofactor regeneration.

-

Continue incubation with agitation until the reduction is complete, as monitored by GC or HPLC.

-

The final diol product can be extracted from the reaction medium and purified by column chromatography.

-

-

Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)

When a racemic mixture is synthesized or for analytical purposes, the enantiomers can be separated using chiral HPLC.

Experimental Protocol for Chiral HPLC Separation:

-

Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving enantioseparation. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral alcohols.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best resolution.

-

General Procedure:

-

Dissolve the sample of this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate.

-

Inject the sample onto the column.

-

Detect the separated enantiomers using a UV detector, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

-

Role in Pharmaceutical Synthesis: Precursor to Pseudoephedrine

This compound is a key intermediate in the synthesis of important pharmaceutical compounds like pseudoephedrine, a widely used decongestant.[3][10] The synthesis involves the conversion of the diol to the corresponding amino alcohol.

Synthetic Pathway from this compound to Norpseudoephedrine

Caption: Synthetic pathway to Norpseudoephedrine from a stereoisomer of this compound.

This demonstrates the critical role of controlling the stereochemistry of this compound to obtain the desired stereoisomer of the final active pharmaceutical ingredient.

Conclusion

The stereoisomers of this compound are of significant interest to the scientific and pharmaceutical communities due to their role as versatile chiral synthons. The development of efficient biocatalytic methods for their stereoselective synthesis has opened up new avenues for the production of enantiomerically pure pharmaceuticals. Further research to fully characterize the physicochemical and biological properties of all four stereoisomers will undoubtedly expand their applications in drug discovery and development.

References

- 1. Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]

- 3. This compound | 1855-09-0 [chemicalbook.com]

- 4. (1R,2S)-1-Phenylpropane-1,2-diol | C9H12O2 | CID 9964150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:1855-09-0 | Chemsrc [chemsrc.com]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. improbable.com [improbable.com]

Spectroscopic Profile of 1-Phenylpropane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenylpropane-1,2-diol, a vicinal diol with applications as a pharmaceutical intermediate and in cosmetics and the food industry.[1] Due to the presence of two chiral centers, this compound exists as four stereoisomers. The data presented here will focus on the racemic mixture and specific stereoisomers where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.25 - 7.36 | Multiplet | - |

| CH-OH (benzylic) | 4.5 - 4.7 | Doublet / Multiplet | ~5-7 |

| CH-OH | 3.8 - 4.0 | Multiplet | - |

| OH | 2.0 - 4.0 | Broad Singlet | - |

| CH₃ | 0.9 - 1.1 | Doublet | ~6-7 |

Note: The chemical shifts of the hydroxyl protons are concentration and solvent dependent and may vary. For the (1R,2R)-1-phenyl-1,2-propanediol stereoisomer, the aromatic protons have been reported to appear as a multiplet in the range of δ 7.25-7.36 in CD₃OD.[2]

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) Range |

| Phenyl C (quaternary) | 140 - 143 |

| Phenyl CH | 125 - 129 |

| CH-OH (benzylic) | 75 - 78 |

| CH-OH | 70 - 73 |

| CH₃ | 18 - 22 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600 - 3200 | O-H stretch (broad) | Alcohol |

| 3100 - 3000 | C-H stretch (aromatic) | Phenyl group |

| 3000 - 2850 | C-H stretch (aliphatic) | Propane backbone |

| 1600, 1495, 1450 | C=C stretch (in-ring) | Phenyl group |

| 1200 - 1000 | C-O stretch | Alcohol |

| 760, 700 | C-H out-of-plane bend | Monosubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of dl-erythro-1-phenyl-1,2-propanediol shows a molecular ion peak and characteristic fragment ions.[3]

Key Fragmentation Peaks

| m/z | Ion |

| 152 | [M]⁺ (Molecular Ion) |

| 107 | [M - CH₃CHO]⁺ |

| 79 | [C₆H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide. For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Solubility Profile of 1-Phenylpropane-1,2-diol: A Technical Guide for Researchers

An In-depth Examination of the Solubility, Experimental Determination, and Physicochemical Properties of a Key Pharmaceutical Intermediate.

This technical guide provides a comprehensive overview of the solubility of 1-phenylpropane-1,2-diol, a versatile vicinal diol with significant applications in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and professionals in drug development, offering critical data on its solubility in various solvents, detailed experimental protocols for solubility determination, and a logical workflow for these essential studies.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, a calculated water solubility value and qualitative descriptions in other common solvents provide valuable insights into its behavior in different solvent systems. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (mol/L) | Solubility ( g/100 mL) | Data Type |

| Water | 25 (assumed) | 0.0162 | 0.247 | Calculated |

Note: The solubility in water was calculated from a predicted log10WS (log10 of water solubility in mol/L) value of -1.79.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description |

| Water | Moderately soluble[1] |

| Alcohols (e.g., Ethanol, Methanol) | More soluble than in water; slightly soluble in Methanol[1][2] |

| Ethers (e.g., Diethyl ether) | More soluble than in water[1] |

| Chloroform | Slightly soluble[2] |

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, which features both a hydrophobic phenyl group and two hydrophilic hydroxyl (-OH) groups. This amphiphilic nature dictates its interaction with different solvents.

-

Polarity: The presence of two hydroxyl groups allows for hydrogen bonding with polar solvents like water and alcohols, contributing to its solubility in these media.

-

Hydrophobicity: The nonpolar phenyl ring limits its solubility in highly polar solvents and promotes solubility in less polar organic solvents.

-

Temperature: Generally, the solubility of solid organic compounds, including this compound, increases with temperature.

-

pH: For ionizable compounds, pH plays a crucial role in solubility. However, this compound is a neutral molecule, so pH is not expected to have a significant direct impact on its solubility.

-

Crystalline Form: The solid-state properties, such as crystal lattice energy, of different polymorphic forms of the compound can influence its solubility.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] The following protocol provides a detailed methodology for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, diethyl ether)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution has reached saturation. Preliminary studies can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: A logical workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While comprehensive quantitative data across a wide range of solvents remains an area for further investigation, the provided information on its water solubility, qualitative behavior in organic solvents, and a detailed experimental protocol for its determination offers valuable guidance for researchers. The presented workflow provides a systematic approach to generating reliable and reproducible solubility data, which is essential for the effective formulation and development of products containing this important chemical compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 1-Phenylpropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 1-Phenylpropane-1,2-diol. Due to the limited availability of specific experimental data for this compound in published literature, this guide integrates established principles of thermal analysis, data from structurally analogous compounds, and standardized protocols to predict its behavior under thermal stress. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of substances containing the this compound moiety.

Introduction to this compound

This compound is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups on adjacent carbon atoms. This structural feature imparts specific physicochemical properties, including the potential for intramolecular hydrogen bonding, which can significantly influence its conformational stability. Vicinal diols are important structural motifs in numerous biologically active molecules and serve as versatile synthetic intermediates. Understanding the thermal stability of this compound is critical for defining its storage conditions, processing parameters, and predicting its degradation profile.

Predicted Thermal Stability and Degradation Profile

The thermal stability of an organic molecule is its ability to resist decomposition at elevated temperatures. When subjected to sufficient thermal energy, molecules like this compound will undergo degradation, breaking down into smaller, more volatile fragments. The principal analytical techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram is expected to show a single, significant weight loss step corresponding to its volatilization and decomposition.

Table 1: Predicted Thermogravimetric Analysis Data for this compound

| Parameter | Predicted Value | Description |

| Onset of Decomposition (Tonset) | 200 - 250 °C | The temperature at which significant thermal degradation begins. This is an extrapolated temperature from the steepest part of the weight loss curve. |

| Temperature of Maximum Decomposition Rate (Tpeak) | 250 - 300 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative of the TGA curve (DTG). |

| Residual Mass @ 600 °C | < 5% | The percentage of the initial mass remaining at a high temperature, indicating the amount of non-volatile residue. For a volatile organic compound, this is expected to be low. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify phase transitions such as melting and boiling, as well as exothermic or endothermic degradation processes.

Table 2: Predicted Differential Scanning Calorimetry Data for this compound

| Parameter | Predicted Value | Description |

| Melting Point (Tm) | ~50 - 70 °C | An endothermic peak corresponding to the solid-to-liquid phase transition. The exact value depends on the stereoisomer. |

| Boiling Point (Tb) | ~270 - 295 °C | A broad endothermic event corresponding to the liquid-to-gas phase transition. |

| Decomposition | > 250 °C | May appear as a complex series of endothermic and/or exothermic events overlapping with the boiling endotherm, indicating that decomposition occurs concurrently with volatilization. |

Potential Degradation Pathways and Products

The thermal degradation of this compound is likely to proceed through a combination of pathways, primarily involving the cleavage of C-C and C-O bonds. Analysis of these degradation products is typically performed using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Predicted Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible under thermal stress:

-

Dehydration: Elimination of one or two water molecules to form corresponding aldehydes, ketones, or enols.

-

C-C Bond Cleavage: Scission of the bond between the two hydroxyl-bearing carbons, leading to the formation of benzaldehyde (B42025) and acetaldehyde.

-

Oxidation: If oxygen is present, the hydroxyl groups can be oxidized to form a diketone or undergo further cleavage to yield benzoic acid and smaller fragments.

-

Rearrangement Reactions: Pinacol-type rearrangements could occur, leading to the formation of isomeric ketones.

Predicted Degradation Products

Pyrolysis-GC-MS analysis of this compound is expected to reveal a mixture of volatile and semi-volatile organic compounds.

Table 3: Predicted Thermal Degradation Products of this compound

| Predicted Product | Chemical Formula | Molar Mass ( g/mol ) | Potential Origin |

| Benzaldehyde | C7H6O | 106.12 | C-C bond cleavage |

| Acetaldehyde | C2H4O | 44.05 | C-C bond cleavage |

| Styrene | C8H8 | 104.15 | Dehydration and rearrangement |

| Toluene | C7H8 | 92.14 | Fragmentation of the phenyl group |

| Ethylbenzene | C8H10 | 106.17 | Fragmentation and rearrangement |

| Benzoic Acid | C7H6O2 | 122.12 | Oxidation of benzaldehyde |

| Phenylacetaldehyde | C8H8O | 120.15 | Rearrangement |

Experimental Protocols

The following section details standardized experimental methodologies for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously.

-

Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate (from the first derivative, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, boiling, and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Equilibrate the cell at a low temperature (e.g., 0 °C).

-

Heat the sample from the starting temperature to 350 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify the temperatures and enthalpy changes associated with melting, boiling, and any other thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

Methodology:

-

Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube or onto a filament.

-

Insert the sample into the pyrolysis unit, which is interfaced with the GC injector.

-

Pyrolyze the sample at a specified temperature (e.g., 600 °C) for a short duration (e.g., 10-20 seconds) in an inert atmosphere (helium).

-

The resulting volatile fragments are swept directly onto the GC column.

-

Separate the degradation products using a suitable GC temperature program (e.g., start at 40 °C, ramp to 280 °C at 10 °C/min).

-

Identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST).

Experimental and Logical Workflow Visualization

The following diagram illustrates the logical workflow for a comprehensive thermal stability and degradation analysis of this compound.

Caption: Workflow for Thermal Stability and Degradation Analysis.

Forced Degradation Studies

Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Thermal Stress Testing

Objective: To evaluate the degradation of this compound under dry heat and humidity.

Methodology:

-

Dry Heat: Store solid samples of this compound in a temperature-controlled oven at various temperatures (e.g., 60 °C, 80 °C, 105 °C) for a defined period (e.g., up to 4 weeks).

-

Humidity: Store solid samples in a humidity chamber at controlled conditions (e.g., 40 °C / 75% RH, 60 °C / 75% RH) for a defined period.

-

At specified time points, withdraw samples and analyze for degradation using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

-

Characterize any significant degradation products using LC-MS/MS.

The following diagram illustrates the key aspects of a forced degradation study.

Caption: Forced Degradation Study Signaling Pathway.

Conclusion

An In-depth Technical Guide to the Synthesis of 1-Phenylpropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms for the synthesis of 1-phenylpropane-1,2-diol, a versatile chiral building block in the pharmaceutical industry.[1][2][3] The document details both biocatalytic and traditional chemical synthesis routes, presenting quantitative data, experimental protocols, and visual representations of the reaction pathways and workflows.

Biocatalytic Synthesis: A Stereoselective Two-Step Cascade

The enzymatic synthesis of this compound offers a highly stereoselective route to all four of its stereoisomers.[1][4] This method typically involves a two-step cascade reaction starting from inexpensive aldehydes.[1][4]

Reaction Mechanism

The biocatalytic synthesis is a two-step process:

-

Carboligation: Benzaldehyde (B42025) and acetaldehyde (B116499) undergo a carboligation reaction catalyzed by a lyase, such as benzoylformate decarboxylase (BFD) or a variant, to form an α-hydroxy ketone intermediate, 2-hydroxypropiophenone (B1664086) (HPP).[2] The choice of lyase can determine the stereochemistry of the HPP intermediate.

-

Oxidoreduction: The HPP intermediate is then stereoselectively reduced by an alcohol dehydrogenase (ADH) to yield the desired this compound stereoisomer.[2][4] By combining different lyases and ADHs, all four stereoisomers of the diol can be produced.[1][4]

A key aspect of this process is the regeneration of the NADPH coenzyme, which can be achieved using a substrate-coupled regeneration system, for example, with the addition of isopropanol.[5]

Quantitative Data

The biocatalytic approach has been shown to be highly efficient, with high product concentrations and yields.

| Stereoisomer | Lyase | ADH | Product Conc. (g/L) | Yield (%) | Stereoselectivity |

| (1S,2R) | BAL | - | 63.8 | 98 | ~95% desired isomer |

| (1S,2S) | BFDL461A | LbADH | - | - | 98.3% ee (for HPP) |

| (1R,2S) | BFDL461A | RADH | - | - | - |

| (1R,2R) | BAL | RADH | - | - | - |

Data compiled from Wachtmeister et al., 2016.[1]

Experimental Protocol: Synthesis of (1S,2S)-1-Phenylpropane-1,2-diol

The following is a representative protocol based on the literature.[1][5]

1. Cell Culture and Disruption:

-

Cultivate Lactobacillus brevis in MRS broth.

-

Harvest cells and disrupt them using methods such as ultrasonication or bead vortex mixing to release the alcohol dehydrogenase.

2. Carboligation Step:

-

In a suitable microaqueous system (e.g., MTBE with a small amount of buffer), combine lyophilized whole cells containing the lyase (e.g., BFDL461A) with benzaldehyde and acetaldehyde.

-

Incubate the reaction mixture until the formation of (S)-2-hydroxypropiophenone (HPP) is maximized, as monitored by HPLC.

3. Oxidoreduction Step:

-

To the reaction mixture containing the (S)-HPP, add the cell-free extract of L. brevis containing the alcohol dehydrogenase.

-

Add a co-substrate for NADPH regeneration, such as isopropanol.

-

Continue incubation until the reduction of HPP to (1S,2S)-1-phenylpropane-1,2-diol is complete.

4. Product Isolation and Purification:

-

Extract the product from the reaction mixture using an organic solvent.

-

Purify the diol using techniques such as column chromatography.

Chemical Synthesis Routes

Traditional chemical synthesis provides alternative pathways to this compound. These methods may offer advantages in terms of scale-up and reagent availability, though they may lack the stereoselectivity of biocatalytic routes unless chiral catalysts or auxiliaries are employed.

Reduction of 1-Phenyl-1,2-propanedione (B147261)

One common chemical approach is the reduction of the corresponding α-diketone, 1-phenyl-1,2-propanedione.

The reduction of the two carbonyl groups can be achieved using various reducing agents. The stereochemical outcome depends on the reducing agent and reaction conditions.

-

Using Baker's Yeast: The reduction of 1-phenyl-1,2-propanedione with baker's yeast can afford (1R, 2S)-1-phenyl-1,2-propanediol with high chemical and optical yield.[6] The yeast enzymes selectively reduce the carbonyl groups.

-

Using Chemical Reducing Agents: A common laboratory-scale method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This typically results in a mixture of diastereomers.

| Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |

| 1-Phenyl-1,2-propanedione | Sodium tetrahydroborate | Ethanol (B145695) | 95 | Wang et al., 2017[7] |

A representative protocol for the chemical reduction is as follows:

-

Dissolution: Dissolve 1-phenyl-1,2-propanedione in ethanol and cool the solution in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution while stirring.

-

Reaction: Allow the reaction to proceed for a specified time (e.g., 1 hour) under an inert atmosphere.

-

Quenching and Work-up: Quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting diol, for instance, by chromatography.

Dihydroxylation of 1-Phenylpropene

The dihydroxylation of an alkene precursor, such as 1-phenylpropene, is a direct method for forming a vicinal diol.[8] The stereochemical outcome of this reaction is dependent on the reagents used.[9][10]

-

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions.[9][10] The reaction proceeds through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond.

-

Anti-dihydroxylation: This involves a two-step process, typically starting with the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide.[9][10]

For asymmetric dihydroxylation, chiral ligands can be used in conjunction with osmium tetroxide, as in the Sharpless asymmetric dihydroxylation, to achieve high enantioselectivity.[8]

The following is a general procedure for syn-dihydroxylation.

-

Reaction Setup: Dissolve 1-phenylpropene in a suitable solvent system (e.g., a mixture of t-butanol, water, and a base).

-

Addition of Oxidant: Add a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Quench the reaction with a reducing agent like sodium sulfite. Extract the product with an organic solvent.

-

Purification: Wash and dry the organic layer, remove the solvent, and purify the diol by chromatography or recrystallization.

This guide has detailed the primary synthetic routes to this compound, providing insights into the reaction mechanisms, quantitative data, and experimental methodologies. The choice of synthetic route will depend on the desired stereoisomer, scale of the reaction, and available resources. Biocatalytic methods offer excellent stereocontrol, while chemical methods provide versatile alternatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 1855-09-0 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Optically Active 1-Phenyl-1, 2-propanediol by Use of Baker's Yeast [jstage.jst.go.jp]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of 1-Phenylpropane-1,2-diol and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpropane-1,2-diol and its derivatives represent a class of chemical compounds with a diverse range of biological activities, holding significant promise for therapeutic applications. These molecules have garnered considerable attention in the fields of pharmacology and medicinal chemistry due to their demonstrated efficacy as antitussive, anti-inflammatory, anticonvulsant, and antimicrobial agents. The stereochemistry of these compounds often plays a crucial role in their biological function, with different enantiomers and diastereomers exhibiting distinct potencies and mechanisms of action. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols for cited assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Antitussive Activity

Derivatives of this compound have shown significant promise as effective cough suppressants. A notable example is Levodropropizine, the (S)-isomer of a phenylpiperazinepropane-1,2-diol derivative, which functions as a peripherally acting antitussive agent.[1][2][3] This mode of action provides a distinct advantage over centrally acting antitussants, such as opioids, by avoiding common side effects like sedation and respiratory depression.[1]

The primary mechanism of action for the antitussive effects of these derivatives involves the inhibition of C-fibers within the respiratory tract.[4][5] C-fibers are sensory nerve endings that, when stimulated by irritants, trigger the cough reflex.[4][6] By inhibiting these fibers, this compound derivatives can effectively suppress the urge to cough.

Quantitative Data: Antitussive Activity

| Compound | Animal Model | Assay | Endpoint | Result | Reference |

| Levodropropizine | Guinea Pig | Citric Acid-Induced Cough | Inhibition of cough frequency | ED50 not explicitly stated, but significant reduction observed at 72 mg/kg (oral) | [7] |

| (+/-)-Benproperine | Guinea Pig | Citric Acid-Induced Cough | Inhibition of coughs in 3 min | ID50: 16.1 mg/kg (i.p.) | [8] |

| R-(+)-Benproperine | Guinea Pig | Citric Acid-Induced Cough | Inhibition of coughs in 3 min | ID50: 23.3 mg/kg (i.p.) | [8] |

| S-(-)-Benproperine | Guinea Pig | Citric Acid-Induced Cough | Inhibition of coughs in 3 min | ID50: 25.4 mg/kg (i.p.) | [8] |

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This model is a standard preclinical assay for evaluating the efficacy of potential antitussive agents.[9]

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Whole-body plethysmography chamber

-

Ultrasonic nebulizer

-

0.3 M Citric acid solution in saline

-

Test compound and vehicle

Procedure:

-

Acclimatize guinea pigs to the experimental conditions to minimize stress.

-

Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the citric acid challenge.

-

Place each guinea pig individually into the whole-body plethysmography chamber.

-

Expose the animal to an aerosol of 0.3 M citric acid generated by an ultrasonic nebulizer for a fixed duration (e.g., 3 minutes).[10]

-

Record the number of coughs during the exposure period. Coughs are identified by their characteristic sound and the associated pressure changes within the chamber.

-

The antitussive effect is quantified by comparing the number of coughs in the treated group to the vehicle-treated control group. The percentage of inhibition is calculated, and dose-response curves can be generated to determine the ED50 value.[8]

Signaling Pathway: C-fiber Mediated Cough Reflex

References

- 1. Levodropropizine - Wikipedia [en.wikipedia.org]

- 2. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Levodropropizine used for? [synapse.patsnap.com]

- 4. Afferent nerves regulating the cough reflex: Mechanisms and Mediators of Cough in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]

- 6. Anatomy and neuro-pathophysiology of the cough reflex arc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-tussive activity of benproperine enantiomers on citric-acid-induced cough in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Antitussive activity of Althaea officinalis L. polysaccharide rhamnogalacturonan and its changes in guinea pigs with ovalbumine-induced airways inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 1-Phenylpropane-1,2-diol: An In-depth Technical Guide

Disclaimer: Limited direct toxicological data is available for 1-Phenylpropane-1,2-diol. This guide synthesizes available information and employs a read-across approach from structurally similar compounds, primarily propylene (B89431) glycol (propane-1,2-diol) and styrene (B11656) glycol (1-phenyl-1,2-ethanediol), to provide a prospective toxicological profile. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.

Introduction

This compound is a vicinal diol with a phenyl substituent, belonging to the class of phenylpropanoids. Phenylpropanoids are a diverse group of secondary metabolites found in plants, known for a wide range of biological activities.[1][2][3][4][5] Due to its chemical structure, this compound has potential applications in the pharmaceutical, cosmetic, and chemical industries.[6][7] A thorough understanding of its toxicological profile is essential for its safe handling and use. This technical guide provides a comprehensive overview of the known and predicted toxicological properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental fate, transport, and potential for biological uptake.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1855-09-0 | [8] |

| Molecular Formula | C₉H₁₂O₂ | [8] |

| Molecular Weight | 152.19 g/mol | [8] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 188.2 °C | [9] |

| Melting Point | -59 °C | [9] |

| Flash Point | 144 °C | |

| Water Solubility | Miscible | [9] |

| logP (Octanol/Water Partition Coefficient) | 1.10080 |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

No specific toxicokinetic data for this compound were found in the public domain. However, based on its structural similarity to propylene glycol and styrene glycol, a general metabolic pathway can be proposed.

Proposed Metabolic Pathway

The metabolism of this compound is anticipated to proceed through oxidation of the alcohol groups, potentially catalyzed by alcohol and aldehyde dehydrogenases. This could lead to the formation of corresponding aldehydes and carboxylic acids, which may then be conjugated and excreted. The presence of the phenyl group suggests that aromatic hydroxylation followed by conjugation is also a possible metabolic route.

Caption: Proposed metabolic pathway for this compound.

Toxicological Endpoints

As per the Safety Data Sheets, there is no available data for most of the key toxicological endpoints for this compound.[10][11] Therefore, a read-across approach from propylene glycol and styrene glycol is utilized.

Acute Toxicity

This compound: No data available.[10]

Propylene Glycol (Read-across): The acute oral toxicity of propylene glycol is very low.[9] The oral LD50 in rats is reported to be in the range of 20 g/kg.[9]

Styrene Glycol (Read-across): No specific LD50 values were found in the search results.

Table 2: Acute Toxicity Data (Read-across from Propylene Glycol)

| Route | Species | Endpoint | Value | Reference(s) |

| Oral | Rat | LD50 | 20 g/kg | [9] |

Skin Corrosion and Irritation

This compound: No data available.[10]

Propylene Glycol (Read-across): Propylene glycol is generally considered non-irritating to the skin, although some studies have reported mild irritation.[12]

Serious Eye Damage and Irritation

This compound: No data available.[10]

Propylene Glycol (Read-across): Propylene glycol is considered to be a mild eye irritant.[12]

Respiratory and Skin Sensitization

This compound: No data available.[10]

Propylene Glycol (Read-across): Numerous studies support that propylene glycol is not a skin sensitizer.[12]

Germ Cell Mutagenicity

This compound: No data available.[10]

Propylene Glycol (Read-across): Propylene glycol is not considered to be mutagenic.[13]

Carcinogenicity

This compound: No data available.[10]

Propylene Glycol (Read-across): Propylene glycol is not considered to be carcinogenic.[13]

Reproductive Toxicity

This compound: No data available.[10]

Propylene Glycol (Read-across): Studies on propylene glycol have not shown evidence of reproductive toxicity.[13]

Specific Target Organ Toxicity (STOT) - Single and Repeated Exposure

This compound: No data available.[10]

Propylene Glycol (Read-across): Propylene glycol is not classified for specific target organ toxicity for single or repeated exposure. High doses may cause central nervous system depression.[14]

Experimental Protocols

Due to the lack of specific studies on this compound, this section outlines general experimental protocols based on OECD guidelines for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423